molecular formula C6H7ClN2O B151660 (4-Amino-6-chloropyridin-3-yl)methanol CAS No. 846036-96-2

(4-Amino-6-chloropyridin-3-yl)methanol

Cat. No. B151660
Key on ui cas rn: 846036-96-2
M. Wt: 158.58 g/mol
InChI Key: AVYMOPIIGPZZEH-UHFFFAOYSA-N
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Patent
US09187474B2

Procedure details

Treat a solution of (4-amino-6-chloropyridin-3-yl)methanol (10 g, 63.3 mmol) in DCM (150 mL) with activated manganese dioxide (38 g, 443 mmol) and stir at RT overnight. Remove solids via filtration, concentrate the filtrate and purify by silica gel chromatography to afford the title compound (7.2 g, 73%). 1H NMR (400 MHz, DMSO-d6): δ 9.88 (s, 1H), 8.44 (s, 1H), 7.84 (s, 2H), 6.73 (s, 1H); MS (ESI) m/z: 157.0 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[CH2:9][OH:10]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[NH2:1][C:2]1[C:3]([CH:9]=[O:10])=[CH:4][N:5]=[C:6]([Cl:8])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=NC(=C1)Cl)CO
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
38 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove solids
FILTRATION
Type
FILTRATION
Details
via filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC(=NC=C1C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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